- Aptamers and cyclen compounds and complexes for the detection, monitoring and treatment of cancer, World Intellectual Property Organization, , ,
Cas no 93000-03-4 ((tert-Butoxycarbonyl)methionine)
Methionine is a methionine derivative
93000-03-4 structure
(tert-Butoxycarbonyl)methionine Properties
Names and Identifiers
-
- Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
- Boc-DL-Met-OH
- Boc-DL-methionine
- N-Boc-DL-Methionine
- 2-(R,S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
- 2R-tert-Butoxycarbonylamino4-methylsulfanyl-butyric acid
- Boc-methionine
- EINECS 219-639-3
- L-Methionine,N-[(1,1-dimethylethoxy)carbonyl]
- N-(t-butoxycarbonyl)-methionine
- N-(tert-Butoxycarbonyl)-methionine
- N-tBoc-DL-methionine
- t-butoxycarbonylmethionine
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
- N-tert-Butoxycarbonyl-D-methionine
- 2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
- tert-Butoxycarbonyl-L-methionine
- PubChem11999
- N-
- A-t.-Boc-D-methionine
- Boc-DL-Met-OH, AldrichCPR
- 6337AH
- AK
- DL-Methionine, N-[(1,1-dimethylethoxy)carbonyl]- (ZCI)
- DL
- N-[(1,1-Dimethylethoxy)carbonyl]methionine (ACI)
- 2-[[(tert-Butoxy)carbonyl]amino]-4-(methylsulfanyl)butanoic acid
- D
- L
- N-tert-Butoxycarbonyl-DL-methionine
- (tert-Butoxycarbonyl)methionine
- DTXSID10275989
- AKOS000196180
- SY019848
- F0001-0839
- C10H19NO4S
- 2-(tert-butoxycarbonylamino)-4-(methylthio)butanoic acid
- Boc-Dl-Met-Oh
- AB02638
- SY041308
- HY-W052309
- N-[tert-Butoxy(hydroxy)methylidene]methionine
- CS-0045088
- EN300-29801
- SCHEMBL478905
- DB-057354
- DTXSID10947770
- F11086
- 93000-03-4
- AB01714
- N-Boc-D-methionine
- Boc-D-Met-OH; N-tert-Butoxycarbonyl-D-methionine
- Z285919528
- 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID
- MFCD00190811
- AKOS023869400
- L-Methionine-1-13c N-t boc derivative
- SY078383
- +Expand
-
- MFCD00190811
- IMUSLIHRIYOHEV-UHFFFAOYSA-N
- 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
- O=C(NC(CCSC)C(O)=O)OC(C)(C)C
Computed Properties
- 249.10300
- 2
- 5
- 7
- 249.103
- 16
- 250
- 0
- 0
- 1
- 0
- 0
- 1
- 1.6
- 101
Experimental Properties
- 2.10830
- 100.93000
- No data available
- No data available
- No data available
- No data available
- Slightly soluble (4.7 g/l) (25 º C),
- No data avaiable
- 1.160±0.06 g/cm3 (20 ºC 760 Torr),
(tert-Butoxycarbonyl)methionine Price
(tert-Butoxycarbonyl)methionine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Reference
- Synthesis and properties of new chiral heterocyclic peptide mimetics2008, , ,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 6 °C; 15 min, 6 °C; 3.5 h, rt
Reference
- Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear TripeptideJournal of Organic Chemistry, 2007, 72(21), 8046-8053,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol , Water ; rt; 7 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Design and synthesis of amino-acid esters of 3-(3'-hydroxy)butylphthalideZhongguo Haiyang Daxue Xuebao, 2014, 44(1), 68-70,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 1 h, 0 °C; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; pH 2 - 3, cooled
1.2 Reagents: Citric acid Solvents: Water ; pH 2 - 3, cooled
Reference
- The development of a new class of inhibitors for betaine-homocysteine S-methyltransferaseEuropean Journal of Medicinal Chemistry, 2013, 65, 256-275,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ; 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: 1,4-Dioxane ; 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Enantioselective deaminative alkylation of amino acid derivatives with unactivated olefinsJournal of the American Chemical Society, 2022, 144(3), 1130-1137,
Synthetic Circuit 7
Reaction Conditions
Reference
- Use of cyclosquaramide compounds as anti-tumour agents, United States, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Squaramide-based macrocyclic compounds as kinase inhibitors, and their preparation and use in treatment of cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 5 h, rt
Reference
- The effect of mobile phase and dissolving solvent on the enantiomer separation using a covalently immobilized chiral column derived from polysaccharide derivativeJournal of the Korean Chemical Society, 2009, 53(2), 137-143,
Synthetic Circuit 10
Reaction Conditions
Reference
- Simple, mild, high-yield synthesis of BOC-amino acids in waterJournal of the Mississippi Academy of Sciences, 1984, 29, 13-16,
(tert-Butoxycarbonyl)methionine Raw materials
(tert-Butoxycarbonyl)methionine Preparation Products
(tert-Butoxycarbonyl)methionine Related Literature
-
1. Rotational diffusion and rotational correlations in frictional amorphous disk packings under shear†Nima Nejadsadeghi,Yan Li,Shashi Shekhar,Anil Misra,Joshua A. Dijksman Soft Matter, 2021,17, 7844-7852
-
2. Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†Marie Van de Sande,Catherine Walsh,Tom J. Millar Faraday Discuss., 2023,245, 586-608
-
3. Front cover
-
Karoline E. Eckhart,Anne M. Arnold,Francesca A. Starvaggi Biomater. Sci., 2021,9, 2467-2479
-
E. G. Rodrigues,T. C. Keller,S. Mitchell,J. Pérez-Ramírez Green Chem., 2014,16, 4870-4874
-
E. Theuwissen,E. J. Magdeleyns,L. A. J. L. M. Braam,K. J. Teunissen,M. H. Knapen,I. A. G. Binnekamp,M. J. H. van Summeren,C. Vermeer Food Funct., 2014,5, 229-234
-
7. Back cover
-
Mingmao Chen,Feifei Song,Yan Liu,Jia Tian,Chun Liu,Ruyue Li Nanoscale, 2019,11, 3814-3826
93000-03-4 ((tert-Butoxycarbonyl)methionine) Related Products
- 2488-15-5(tert-butoxycarbonyl-L-methionine)
- 5241-66-7(N-Boc-D-methionine)
- 22823-50-3(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanoate)
- 34805-21-5(Boc-L-methionine sulfoxide)
- 108329-81-3(2H-Thiopyran-4-carboxylicacid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-)
- 61315-59-1(N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid)
- 16947-91-4((S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid)
- 1176833-85-4(D-homocysteine, n-[(1,1-dimethylethoxy)carbonyl]-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93000-03-4)(tert-Butoxycarbonyl)methionine
99%
500g
422.0